molecular formula C15H13ClFNO3 B5791212 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No. B5791212
M. Wt: 309.72 g/mol
InChI Key: YZGMHSQBMHJCIX-UHFFFAOYSA-N
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Description

2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential use in scientific research. It is a member of the acetamide class of compounds, which are known for their diverse range of biological activities. CFM-2 has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, it has been found to enhance the activity of GABA-A receptors, which are involved in the inhibition of nerve impulses. This may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has been found to exhibit a variety of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic activity. It has also been shown to modulate the release of certain neurotransmitters in the brain, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide for lab experiments is its specificity for certain ion channels in the brain. This allows researchers to study the effects of modulating these channels without affecting other systems in the body. However, one limitation of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide. One area of interest is the development of more potent analogs of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide, which may have improved efficacy and fewer side effects. Another potential direction is the investigation of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide's effects on other systems in the body, such as the immune system. Additionally, further studies may be conducted to explore the potential therapeutic applications of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-chloro-2-(hydroxymethyl)phenol with 4-fluoroaniline to form the intermediate compound 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide. This intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to modulate the activity of certain ion channels in the brain, which are involved in the transmission of nerve impulses. This makes it a promising candidate for the development of new treatments for neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGMHSQBMHJCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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